molecular formula C27H30O16 B150438 Panasenoside CAS No. 31512-06-8

Panasenoside

Cat. No. B150438
CAS RN: 31512-06-8
M. Wt: 610.5 g/mol
InChI Key: LKZDFKLGDGSGEO-PABQPRPFSA-N
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Description

Panasenoside was first isolated from the roots of Panax quinquefolium, as described in the research. This compound has been used to differentiate Panax quinquefolium from Panax ginseng, indicating its potential as a biomarker for species identification .

Synthesis Analysis

The synthesis of compounds related to Panax ginseng, such as Panaxytriol, has been achieved through chemoenzymatic asymmetric total syntheses. These syntheses utilized enantioconvergent enzyme-triggered cascade reactions, which avoided the production of undesired stereoisomers and confirmed the absolute configuration of naturally occurring Panaxytriol .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of Panasenoside, they do provide insights into the structure of related compounds and enzymes. For instance, the crystal structure of human pancreatic lipase has been determined, which is a glycoprotein involved in fat absorption. This enzyme has a nucleophilic residue essential for catalysis, which is part of an Asp-His-Ser triad .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving Panasenoside. However, they do mention the synthesis of related compounds and the enzymatic activities that could be relevant to understanding the chemical behavior of Panasenoside. For example, the immobilization of Pseudomonas fluorescens lipase on polyaniline nanofibers resulted in a robust nanobiocatalyst with enhanced activity and stability, which could be relevant for catalytic applications of Panasenoside .

Physical and Chemical Properties Analysis

The physical and chemical properties of Panasenoside are not directly discussed in the provided papers. However, the research on the immobilization of enzymes on nanofibers suggests that such techniques could potentially be used to enhance the stability and activity of Panasenoside, should it have enzymatic properties . Additionally, the study of nitric oxide synthase from bovine pancreas and its characterization could provide insights into the enzyme kinetics and interactions that might be relevant to the function of Panasenoside if it interacts with similar enzymes .

Scientific Research Applications

Isolation and Identification

Panasenoside, a compound isolated from the roots and leaves of Panax quinquefolium, has been a subject of interest in pharmacognosy. Zhang et al. (2002) and Chun (1999) have successfully isolated and identified panasenoside from Panax quinquefolium using chromatographic techniques. This compound has been utilized to differentiate Panax quinquefolium from Panax ginseng (Zhang, Li, Zheng, & Xu, 2002); (Chun, 1999).

Pharmacological Effects

  • Hypotensive Effect: Research by Chun (1999) indicated that the total flavone from Panax quinquefolium leaves, which includes panasenoside, exhibited significant hypotensive effects in experimental animals (Chun, 1999).

Chemical Composition and Novel Compounds

  • Kaempferol Triglycoside: Liu, Chen, & Wang (2009) isolated kaempferol glycosides including panasenoside from Panax quinquefolium flower buds, identifying compound 4 as a new compound in the process (Liu, Chen, & Wang, 2009).

Inhibition of Pancreatic Lipase

  • Anti-Obesity Potential: Kim et al. (2016) evaluated the inhibitory activity of Diospyros kaki fruit and Citrus unshiu peel on pancreatic lipase, suggesting the potential of these compounds in anti-obesity treatments. Panasenoside, as a part of these studies, could play a role in the inhibition of pancreatic lipase (Kim et al., 2016).

Anti-Lipase Components in Herbal Medicine

  • Screening of Artemisia argyi Leaves: Chang et al. (2021) evaluated the anti-lipase activity of Artemisia argyi leaves, which contain compounds like panasenoside. Their findings could be relevant in understanding panasenoside's role in medicinal or supplemental applications (Chang, Zhang, Yang, Zheng, & Guo, 2021).

Future Directions

The pharmacokinetics of Panasenoside metabolism after intravenous administration and the pharmacokinetic profile of Panasenoside in rats were characterized for the first time, which contributed to a deeper understanding of the pharmacological features of Panasenoside . The tissue distribution results indicated that the Panasenoside diffuses rapidly and widely into major organs. The level of Panasenoside was highest in mouse liver, followed by kidney, lung, and spleen. The overwhelming accumulation in the liver indicated that the liver was responsible for the extensive metabolism . This opens up new avenues for research into the potential therapeutic uses of Panasenoside.

properties

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDFKLGDGSGEO-PABQPRPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317852
Record name Panasenoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panasenoside

CAS RN

31512-06-8
Record name Panasenoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31512-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panasenoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
R Chen, M Lu, X Tu, W Sun, W Ye, J Ma… - Acta …, 2019 - akjournals.com
We developed an ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) method for quantification of panasenoside pharmacokinetics in rat plasma and …
Number of citations: 4 akjournals.com
Z Jing, L Xianggao, Z Yinan… - Natural Product Research …, 2002 - europepmc.org
Panasenoside was firstly isolated and identified from the roots of Panax quinquefolium by coloum chromatography packed with macroporous absorbtion resin and sephadex C-25. This …
Number of citations: 2 europepmc.org
L Hofbauer, S Shipard, C Garetta, G Voborsky… - Planta …, 2021 - thieme-connect.com
Both, Ginseng roots and leaves contain ginsenosides. Therefore, there is a chance that these extracts are mixed up. We have investigated roots and leaves of Panax ginseng CA Meyer …
Number of citations: 0 www.thieme-connect.com
DR Baek, MJ Lee, NI Baek, KH Seo… - Journal of Applied …, 2016 - koreascience.kr
The leaves of eggplant (Solanum melongena L.) were extracted with 80% aqueous MeOH, and the concentrated extract was partitioned with n-hexane, EtOAc, n-BuOH, and water …
Number of citations: 5 koreascience.kr
SE Chen, EJ Staba - Journal of natural products, 1980 - ACS Publications
A gas-liquid chromatography (tic) method was developed to assay individual ginsenosides and sapogenins in rabbit plasma and urine samples. Aflavonoid, panasenoside, and a sterol, …
Number of citations: 15 pubs.acs.org
HD Ryong - Proceedings of the Ginseng society Conference, 1988 - koreascience.kr
… panasenoside. kaempferol and so far unconfirmed phenol whose chemical structure still … panasenoside. and kaempferol are well known flavonoids. further studies on unidentified …
Number of citations: 0 koreascience.kr
CD Liu, J Chen, JH Wang - Chemistry of natural compounds, 2009 - Springer
… , ESI-MS, 2D NMR), their structures were established as trifolin (2), panasenoside (3), and kaempferol-3-O-β-D-glucosyl(1… Therefore, compound 3 was characterized as panasenoside. …
Number of citations: 30 link.springer.com
ZM Qian, J Lu, QP Gao, SP Li - Journal of Chromatography A, 2009 - Elsevier
… The 12 chromatographic peaks were unambiguous identified as panasenoside (1), ginsenoside Rg1 (2), Re (3), Rf (4), Rg2 (5), Rb1 (6), Rc (7), Rb2 (8), Rb3 (9), Rd (10), panaxydol (11…
Number of citations: 71 www.sciencedirect.com
S Duan, JR Liu, X Wang, XM Sun, HS Gong, CW Jin… - Molecules, 2022 - mdpi.com
… panasenoside content and the sharp increase in kaempferol, and (2) the rapid deglycosylation of panasenoside … explains the rapid decrease in panasenoside and the lack of significant …
Number of citations: 2 www.mdpi.com
Q Yin, X Han, J Chen, Z Han, L Shen… - Journal of Agricultural …, 2021 - ACS Publications
… We found that panasenoside and kaempferol 3-O-glucoside were commonly accumulated along with cultivation years in leaves. In order to explore the procedure of flavonol …
Number of citations: 11 pubs.acs.org

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